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Compound of Interest

Compound Name: UiO-66(Zr)

Cat. No.: B11930663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to

characterize the functional groups of the metal-organic framework (MOF) UiO-66(Zr).
Understanding the surface chemistry and functionalization of UiO-66(Zr) is paramount for its

application in diverse fields, including drug delivery, catalysis, and sensing. This document

offers a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy, Raman

spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance

(NMR) spectroscopy for the analysis of this robust zirconium-based MOF.

Introduction to UiO-66(Zr) and its Functionalization
UiO-66(Zr) is a highly stable MOF constructed from zirconium-based secondary building units

(SBUs), specifically [Zr₆O₄(OH)₄]¹²⁺ clusters, and 1,4-benzenedicarboxylate (BDC) linkers. This

structure possesses a high surface area and tunable porosity, making it an attractive platform

for various applications. The ability to introduce functional groups onto the BDC linker or the Zr-

cluster, either through post-synthetic modification or de novo synthesis, allows for the tailoring

of its chemical and physical properties. Common functionalizations include the introduction of

amino (-NH₂), nitro (-NO₂), bromo (-Br), and carboxylic acid (-COOH) groups, as well as the

creation of defects within the framework, which can act as active sites.

Spectroscopic techniques are indispensable tools for confirming successful functionalization,

quantifying the degree of modification, and elucidating the nature of the introduced functional

groups and their interaction with the MOF framework.
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Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and readily available technique for identifying functional

groups based on their characteristic vibrational frequencies.

Sample Preparation:

For solid samples, the KBr pellet method is commonly employed. A small amount of the

activated UiO-66(Zr) sample (typically 1-2 mg) is intimately mixed with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of

the solid sample without the need for pellet preparation.[1]

Data Acquisition:

The KBr pellet or the ATR crystal with the sample is placed in the FTIR spectrometer.

Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution

of 4 cm⁻¹.

A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and

subtracted from the sample spectrum.

Data Analysis:

The resulting spectrum is analyzed by identifying the characteristic absorption bands

corresponding to specific functional groups.
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Functional
Group/Vibration

Characteristic
Wavenumber (cm⁻¹)

Reference(s)

Pristine UiO-66(Zr)

O-H stretching (Zr-OH) ~3670 [2]

Asymmetric C=O stretching

(carboxylate)
~1580-1600 [3][4]

Symmetric C-O stretching

(carboxylate)
~1390-1400 [3][4]

C=C stretching (aromatic ring) ~1500-1510 [3]

Zr-O stretching ~740-680 [5]

**Amino-functionalized UiO-

66(Zr) (-NH₂) **

Asymmetric N-H stretching ~3450-3500 [6]

Symmetric N-H stretching ~3360-3370 [6]

C-N stretching ~1385 [6]

Carboxyl-functionalized UiO-

66(Zr) (-COOH)

C=O stretching (of -COOH) ~1700-1720 [7]

Defective UiO-66(Zr)

Adsorbed CO on Zr Lewis acid

sites
~2170-2180 [2]

Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is

particularly sensitive to non-polar bonds and symmetric vibrations.

Sample Preparation:
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A small amount of the powdered UiO-66(Zr) sample is placed on a microscope slide or in

a capillary tube.

No special sample preparation is usually required, making it a non-destructive technique.

Data Acquisition:

A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

The laser is focused on the sample, and the scattered light is collected.

The spectral range and acquisition time are optimized to obtain a good signal-to-noise

ratio.

Data Analysis:

The Raman spectrum is analyzed by identifying the characteristic scattering peaks.

Functional
Group/Vibration

Characteristic Raman Shift
(cm⁻¹)

Reference(s)

Pristine UiO-66(Zr)

Benzene ring breathing ~1610-1620 [8]

C-H bending ~1140-1150 [8]

Carboxylate symmetric

stretching
~1430-1450 [8]

Zr-O vibrations ~630-640 [8]

X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition

and chemical states of the elements within the top few nanometers of the material's surface.

Sample Preparation:
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A small amount of the powdered UiO-66(Zr) sample is mounted on a sample holder using

double-sided adhesive tape.

The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS

instrument.

Data Acquisition:

The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

The kinetic energy of the emitted photoelectrons is measured by an electron energy

analyzer.

Survey scans are first acquired to identify the elements present, followed by high-

resolution scans of the specific elemental regions of interest (e.g., C 1s, O 1s, Zr 3d, N

1s).

Data Analysis:

The binding energies of the core-level peaks are determined and compared to reference

values to identify the chemical states of the elements.

Peak fitting and deconvolution are often necessary to resolve different chemical species.
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Element (Core
Level)

Functional
Group/Chemical
State

Binding Energy
(eV)

Reference(s)

C 1s
C-C/C=C (aromatic

ring)
~284.5 [6]

C-O (carboxylate) ~286.0 [9]

C=O (carboxylate) ~288.5-289.0 [6]

O 1s Zr-O ~530.4 [10]

Zr-OH ~531.8 [10]

O-C=O (carboxylate) ~533.1 [10]

Zr 3d Zr 3d₅/₂ ~182.5-183.0

Zr 3d₃/₂ ~184.8-185.5

N 1s -NH₂ ~399.3 [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local chemical

environment of specific nuclei (e.g., ¹H, ¹³C) within the UiO-66(Zr) framework.

Sample Preparation:

The activated UiO-66(Zr) powder is packed into a solid-state NMR rotor (e.g., zirconia

rotor).

Data Acquisition:

The experiments are performed on a high-field solid-state NMR spectrometer.

Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and

obtain high-resolution spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/figure/FTIR-spectra-of-UiO-66Zr-COOH-top-and-UiO-66Zr-COOH-2-bottom-after_fig12_266794935
https://www.osti.gov/servlets/purl/1856723
https://www.researchgate.net/figure/FTIR-spectra-of-UiO-66Zr-COOH-top-and-UiO-66Zr-COOH-2-bottom-after_fig12_266794935
https://pubs.acs.org/doi/10.1021/acs.jpcc.7b12628
https://pubs.acs.org/doi/10.1021/acs.jpcc.7b12628
https://pubs.acs.org/doi/10.1021/acs.jpcc.7b12628
https://www.researchgate.net/figure/FTIR-spectra-of-UiO-66Zr-COOH-top-and-UiO-66Zr-COOH-2-bottom-after_fig12_266794935
https://www.benchchem.com/product/b11930663?utm_src=pdf-body
https://www.benchchem.com/product/b11930663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cross-polarization (CP) techniques are often used to enhance the signal of low-

abundance nuclei like ¹³C.

Data Analysis:

The chemical shifts of the resonances in the NMR spectrum are analyzed to identify

different chemical environments.

Nucleus
Functional
Group/Environmen
t

Chemical Shift
(ppm)

Reference(s)

¹H
Aromatic protons

(BDC)
~8.0

Zr-OH ~1.5-2.6

Adsorbed water ~6.0-7.0

¹³C Aromatic C-H (BDC) ~129

Aromatic C-C (BDC) ~137

Carboxylate carbon ~170-171 [5]

Visualizing Spectroscopic Workflows and
Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic

analysis and the correlation between functional groups and their spectroscopic signatures.
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UiO-66(Zr) Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of Pristine UiO-66(Zr)

Functionalization (e.g., -NH2, -COOH)

Post-Synthetic Modification

FTIR Spectroscopy Raman Spectroscopy XPS Analysis Solid-State NMR

Qualitative Analysis
(Functional Group ID)

Quantitative Analysis
(Degree of Functionalization)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of functionalized UiO-66(Zr).
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Functional Groups Spectroscopic Signatures

Pristine UiO-66
(-OH, Carboxylate)

FTIR/Raman
(Vibrational Bands)

~1400-1600 cm⁻¹ (COO)
~3670 cm⁻¹ (OH)

XPS
(Binding Energies)

C 1s, O 1s, Zr 3d

NMR
(Chemical Shifts)

¹H ~8.0 ppm (Aromatic)
¹³C ~170 ppm (COO)

Amino Group
(-NH2)

~3300-3500 cm⁻¹ (N-H)

N 1s ~399 eV

Probes changes in
¹³C shifts

Carboxyl Group
(-COOH)

~1700 cm⁻¹ (C=O)Defect Sites
(Zr-Lewis Acid)

~2175 cm⁻¹ (CO probe)

Click to download full resolution via product page

Caption: Correlation of functional groups in UiO-66(Zr) with their spectroscopic signatures.

Conclusion
The spectroscopic analysis of UiO-66(Zr) functional groups is a critical aspect of its

development for advanced applications. FTIR, Raman, XPS, and NMR spectroscopy each

provide unique and complementary information regarding the chemical composition and

structure of this versatile MOF. By employing the experimental protocols and referencing the

quantitative data provided in this guide, researchers can effectively characterize their pristine

and functionalized UiO-66(Zr) materials, paving the way for the rational design of MOFs with

tailored properties for specific applications in research, science, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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